molecular formula C3H6N6O B11097239 3-amino-1H-1,2,4-triazole-5-carbohydrazide CAS No. 3641-15-4

3-amino-1H-1,2,4-triazole-5-carbohydrazide

Cat. No.: B11097239
CAS No.: 3641-15-4
M. Wt: 142.12 g/mol
InChI Key: OTVBQPLRHPLEHW-UHFFFAOYSA-N
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Description

3-amino-1H-1,2,4-triazole-5-carbohydrazide is a nitrogen-rich heterocyclic compound with significant applications in various fields, including chemistry, biology, and industry. It is known for its stability, high nitrogen content, and potential use in the synthesis of energetic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1H-1,2,4-triazole-5-carbohydrazide typically involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . These methods often require specific reaction conditions, such as high temperatures and the presence of catalysts, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-1H-1,2,4-triazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .

Major Products Formed

Scientific Research Applications

3-amino-1H-1,2,4-triazole-5-carbohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-1H-1,2,4-triazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form extensive hydrogen bonding interactions, leading to the formation of complex 3D networks. These interactions contribute to its high density, insensitivity, and thermal stability .

Properties

CAS No.

3641-15-4

Molecular Formula

C3H6N6O

Molecular Weight

142.12 g/mol

IUPAC Name

3-amino-1H-1,2,4-triazole-5-carbohydrazide

InChI

InChI=1S/C3H6N6O/c4-3-6-1(8-9-3)2(10)7-5/h5H2,(H,7,10)(H3,4,6,8,9)

InChI Key

OTVBQPLRHPLEHW-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NN1)N)C(=O)NN

Origin of Product

United States

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